molecular formula C13H9BrINO B2944992 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol CAS No. 202130-69-6

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol

Cat. No.: B2944992
CAS No.: 202130-69-6
M. Wt: 402.029
InChI Key: YMIROWRIICBWFR-LZYBPNLTSA-N
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Description

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is a halogenated Schiff base derived from the condensation of 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline. This compound features a phenol core substituted with a bromine atom at the 4-position and an imine-linked 4-iodophenyl group at the 2-position. The iodine and bromine substituents enhance its electron-withdrawing properties, making it a promising candidate for coordination chemistry and sensing applications.

Properties

IUPAC Name

4-bromo-2-[(4-iodophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIROWRIICBWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related Schiff bases, emphasizing substituent effects on physical properties, metal-binding efficacy, and biological activity.

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) IR ν(C=N) (cm⁻¹) Reference
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol 4-Br, 2-(4-I-C₆H₄-N=CH-) Not reported ~1605* -
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) 4-Br, 2-(4-Br-C₆H₄-N=CH-) 208–210 1605
4-Bromo-2-({[4-(4-bromophenyl)thiazol-2-yl]imino}methyl)phenol (Z7) Thiazol ring, 4-Br 208.2–210.4 1592
4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) 4-Br, 2-(HOCH₂CH₂-C₆H₄-N=CH-) Not reported ~1600*

*Inferred from analogous compounds.

Key Observations

Halogen Effects: Bromine and iodine substituents increase molecular polarizability, enhancing metal-ion binding. For example, HL1 (4-Br) binds Cu²⁺ with a log K value of 5.2, while iodine’s larger atomic radius may improve π-stacking interactions in crystal structures . In 2-[(4-Bromo-phenyl-imino)-meth-yl]-4,6-di-iodo-phenol, the dual iodine substitution at the 4- and 6-positions increases steric bulk, reducing solubility but improving stability in solid-state applications .

Sensing Applications: HL1 exhibits a "turn-off" fluorescence response for Cu²⁺ (detection limit: 1.2 nM), whereas Zn²⁺ detection via HL2 (non-brominated analog) shows a "turn-on" mechanism . The iodine substituent in the target compound may shift emission wavelengths due to heavier atom effects. Thiazol-containing analogs (e.g., Z7) demonstrate altered selectivity; the thiazol ring’s sulfur atom preferentially binds soft acids like Hg²⁺ .

Biological Activity: Brominated Schiff bases (e.g., 4-bromo-2-(piperazinyl derivatives)) show low acute toxicity in murine models but may affect liver enzymes at high doses . Antioxidant activity varies with substituents: Morpholine-containing derivatives (e.g., 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol) exhibit higher ferric-reducing power (929 µM Fe²⁺/g) compared to non-cyclic amine analogs .

Theoretical Insights

Density functional theory (DFT) studies on analogous brominated Schiff bases reveal that electron-withdrawing groups (e.g., Br, I) lower the LUMO energy, facilitating charge-transfer transitions critical for fluorescence sensing .

Q & A

Q. How to address inconsistent antimicrobial activity across similar Schiff base derivatives?

  • Resolution : Structure-activity relationship (SAR) studies link activity to substituent electronegativity. Bromine enhances lipid membrane penetration, while iodine’s bulkiness reduces diffusion. MIC values should be normalized to logP (calculated: 3.2–3.8) .

Methodological Tools

  • Crystallography : SHELX (structure solution) and ORTEP-3 (visualization) .
  • Spectroscopy : Gaussian 16 (DFT), Mercury (H-bond analysis) .
  • Biological Assays : MTT for cytotoxicity, agar diffusion for antimicrobial screening .

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